molecular formula C18H15N3O2 B5763123 N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

Katalognummer B5763123
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: YGHPYFYDESKZSQ-GRKKMJAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as FPH1, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. FPH1 was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Wirkmechanismus

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide acts as a competitive inhibitor of FOXM1 by binding to its DNA-binding domain. This prevents FOXM1 from binding to its target genes, which are involved in cell cycle progression and DNA repair. As a result, the growth and survival of cancer cells are inhibited.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and to have anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments is its specificity for FOXM1. This allows researchers to study the effects of inhibiting FOXM1 without affecting other transcription factors. However, one limitation is that N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide may not be effective in all types of cancer, as the expression and activity of FOXM1 can vary between different types of cancer.

Zukünftige Richtungen

There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more potent and selective inhibitors of FOXM1. Another area is the investigation of the potential use of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the safety and efficacy of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in animal and human studies.

Synthesemethoden

The synthesis of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves several steps, including the use of various reagents and solvents. The process typically begins with the reaction of 2-furylpropene with hydrazine hydrate to form the corresponding hydrazone derivative. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzaldehyde to yield N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide.

Wissenschaftliche Forschungsanwendungen

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been studied extensively for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of the oncogenic transcription factor, FOXM1, which is overexpressed in many types of cancer. Inhibition of FOXM1 has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(20-19-11-3-5-17-6-4-14-23-17)15-7-9-16(10-8-15)21-12-1-2-13-21/h1-14H,(H,20,22)/b5-3+,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPYFYDESKZSQ-GRKKMJAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.